molecular formula C26H28ClN3O4S B297003 N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)benzenesulfonamide

N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)benzenesulfonamide

Katalognummer B297003
Molekulargewicht: 514 g/mol
InChI-Schlüssel: UXHFKGIVTYCUSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)benzenesulfonamide, commonly known as S32212, is a novel drug compound that has been developed for the treatment of psychiatric disorders such as schizophrenia and depression.

Wirkmechanismus

S32212 is a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesocorticolimbic pathway of the brain. By blocking the activity of the D3 receptor, S32212 modulates the activity of the dopamine system, which is implicated in the pathophysiology of various psychiatric disorders. S32212 also has a high affinity for the serotonin 5-HT1A receptor, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
S32212 has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate. In preclinical studies, S32212 has been shown to increase the release of dopamine in the prefrontal cortex, which is associated with improved cognitive function. S32212 has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is implicated in the stress response.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of S32212 is its high selectivity for the dopamine D3 receptor, which reduces the potential for off-target effects. S32212 is also well-tolerated and has a good safety profile, which makes it a suitable candidate for clinical development. However, S32212 is a relatively new compound, and more research is needed to fully understand its pharmacological properties and potential therapeutic effects.

Zukünftige Richtungen

Future research on S32212 should focus on elucidating its mechanism of action and identifying the optimal dose and treatment duration for various psychiatric disorders. Additional studies are also needed to investigate the potential of S32212 in combination with other drugs or therapies. Finally, the development of novel delivery systems for S32212 may improve its efficacy and reduce the potential for side effects.

Synthesemethoden

The synthesis of S32212 involves a multi-step process that includes the reaction between 3-chlorophenylpiperazine and 2-(2-methoxy-5-methylphenyl)acetyl chloride to form the intermediate compound, which is then reacted with benzenesulfonyl chloride to produce the final product. The purity and yield of the product are optimized by the use of various purification techniques such as column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

S32212 has been extensively studied for its potential therapeutic effects in various psychiatric disorders such as schizophrenia, depression, and anxiety. In preclinical studies, S32212 has shown promising results in improving cognitive function, reducing anxiety-like behavior, and enhancing social interaction. Clinical trials have also shown that S32212 is well-tolerated and has a good safety profile.

Eigenschaften

Molekularformel

C26H28ClN3O4S

Molekulargewicht

514 g/mol

IUPAC-Name

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(2-methoxy-5-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C26H28ClN3O4S/c1-20-11-12-25(34-2)24(17-20)30(35(32,33)23-9-4-3-5-10-23)19-26(31)29-15-13-28(14-16-29)22-8-6-7-21(27)18-22/h3-12,17-18H,13-16,19H2,1-2H3

InChI-Schlüssel

UXHFKGIVTYCUSG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)N(CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC=CC=C4

Kanonische SMILES

CC1=CC(=C(C=C1)OC)N(CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.